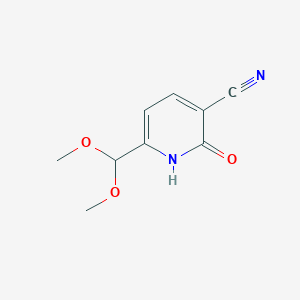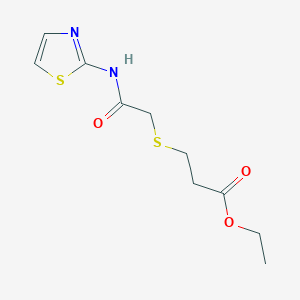
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound with a highly specific molecular structure. This compound features a combination of isoxazole, pyrimidine, and piperidine rings, making it an intriguing subject for chemical and pharmacological research. Its unique arrangement of functional groups suggests it could have significant biological activity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from readily available starting materials. Each step is designed to construct different parts of the molecule:
Cyclopropylpyrimidine Synthesis: : The synthesis begins with the construction of the cyclopropylpyrimidine ring, using a combination of cyclization and functional group protection/deprotection steps.
Isoxazole Formation: : The next critical step involves the formation of the isoxazole ring, typically achieved through a nitrile oxide cycloaddition reaction.
Piperidine Addition: : The piperidine ring is then introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.
Sulfonylation: : The final step involves sulfonylation, which introduces the sulfonyl functional group to the molecule, completing the synthesis.
Industrial Production Methods: For large-scale industrial production, these synthetic steps are optimized to increase yield and purity while minimizing costs and environmental impact. Methods like continuous flow synthesis and the use of catalytic processes are employed to achieve efficient and scalable production.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: : Reduction reactions can also occur, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: : Various substitution reactions can take place at different positions on the molecule, especially on the aromatic rings.
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Reagents like alkyl halides or acyl chlorides, along with appropriate catalysts, facilitate these reactions.
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Thiols and sulfides.
Substitution Products: : Various alkylated or acylated derivatives depending on the reagents used.
科学研究应用
This compound finds applications across a range of scientific fields due to its unique structure and reactivity:
Chemistry: : Used as a building block for synthesizing more complex molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Its biological activity can be tested for potential pharmaceutical applications. It may act as an enzyme inhibitor or receptor modulator.
Medicine: : Researchers are investigating its potential as a drug candidate for treating various conditions, including inflammatory diseases and cancers.
Industry: : Used in the development of advanced materials and in the agrochemical sector for creating novel pesticides or herbicides.
作用机制
The mechanism of action involves the compound interacting with specific molecular targets within biological systems:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression regulation.
The compound's effects are exerted through binding to these targets, leading to inhibition or activation of specific biological functions.
相似化合物的比较
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can be compared to similar compounds in terms of its structure and activity:
Similar Compounds: : 4-((4-(Methylpiperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole, 4-((4-(Phenylpiperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole.
Uniqueness: : The presence of the cyclopropylpyrimidine ring and the specific arrangement of functional groups make this compound unique, providing it with distinct biological activities and reactivity profiles that are not observed in its analogs.
属性
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-12-18(13(2)26-21-12)27(23,24)22-7-5-14(6-8-22)10-25-17-9-16(15-3-4-15)19-11-20-17/h9,11,14-15H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWXNOUVIYFJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2440348.png)

![8-bromo-7-{3-[(2,5-dimethylphenyl)amino]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440354.png)

![N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2440357.png)



![4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2440362.png)

![(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B2440365.png)
![N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2440366.png)
![N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B2440367.png)
